molecular formula C12H30O4Si3 B599901 3-(3-Acetoxypropyl)heptamethyltrisiloxane CAS No. 18044-09-2

3-(3-Acetoxypropyl)heptamethyltrisiloxane

Cat. No.: B599901
CAS No.: 18044-09-2
M. Wt: 322.623
InChI Key: JJBXAYCSMKNDCI-UHFFFAOYSA-N
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Description

3-(3-Acetoxypropyl)heptamethyltrisiloxane is an organosilicon compound with the chemical formula C12H30O4Si3. It is a colorless, transparent liquid known for its excellent wettability and solubility in organic solvents. This compound is commonly used as a silicone surfactant and has applications in various fields, including medicine and cosmetics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(3-Acetoxypropyl)heptamethyltrisiloxane can be synthesized through a multi-step reaction process. The primary synthetic route involves the reaction of heptamethylchlorosilane with acetic anhydride to produce 3-(3-acetoxypropyl)heptamethyltrichlorosilane. This intermediate is then hydrolyzed with water to yield the target compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The compound is typically produced in batch reactors with continuous monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Acetoxypropyl)heptamethyltrisiloxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(3-Acetoxypropyl)heptamethyltrisiloxane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Acetoxypropyl)heptamethyltrisiloxane primarily involves its ability to reduce surface tension and enhance the wettability of surfaces. In biological systems, it facilitates the penetration of active ingredients through the skin by disrupting the lipid bilayer of cell membranes. The compound interacts with molecular targets such as lipids and proteins, enhancing the delivery and efficacy of therapeutic agents .

Comparison with Similar Compounds

  • 3-(3-Hydroxypropyl)heptamethyltrisiloxane
  • 3-(3-Chloropropyl)heptamethyltrisiloxane
  • 3-(3-Methoxypropyl)heptamethyltrisiloxane

Comparison: 3-(3-Acetoxypropyl)heptamethyltrisiloxane is unique due to its acetate functional group, which imparts specific chemical properties such as enhanced reactivity in hydrolysis and substitution reactions. Compared to its analogs, this compound offers better solubility in organic solvents and improved performance as a surfactant and emulsifier .

Properties

IUPAC Name

3-[methyl-bis(trimethylsilyloxy)silyl]propyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H30O4Si3/c1-12(13)14-10-9-11-19(8,15-17(2,3)4)16-18(5,6)7/h9-11H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBXAYCSMKNDCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30O4Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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